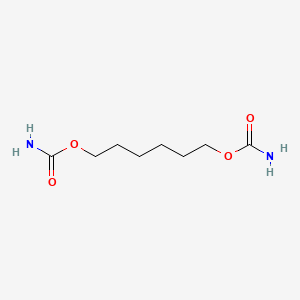
1,6-Hexanediol dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediol dicarbamate is an organic compound with the molecular formula C8H16N2O4. It is a derivative of 1,6-hexanediol, where the hydroxyl groups are replaced by carbamate groups. This compound is of significant interest due to its applications in various fields, including polymer chemistry, materials science, and industrial processes.
Métodos De Preparación
1,6-Hexanediol dicarbamate can be synthesized through several methods. One common approach involves the methoxycarbonylation of 1,6-hexanediamine with dimethyl carbonate. This reaction is typically catalyzed by heteropoly acids or other suitable catalysts . The reaction conditions often include moderate temperatures and pressures to achieve high yields and selectivity.
Another method involves the direct reaction of 1,6-hexanediamine with urea and alcohols, such as methanol or ethanol, in the presence of a catalyst like zinc-incorporated berlinite . This one-pot synthesis is advantageous due to its simplicity and efficiency.
Análisis De Reacciones Químicas
1,6-Hexanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups back to amines.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Esterification: The hydroxyl groups in the parent compound, 1,6-hexanediol, can undergo esterification to form esters.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminium hydride, and various acids and bases for substitution and esterification reactions .
Aplicaciones Científicas De Investigación
1,6-Hexanediol dicarbamate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyesters, imparting desirable mechanical properties and hydrolytic stability to the polymers.
Materials Science: The compound is utilized in the development of phase change materials for thermal energy storage, enhancing the thermal performance and stability of these materials.
Biology and Medicine: In biological research, 1,6-hexanediol is used to study biomolecular condensates and chromatin organization, providing insights into cellular processes and potential therapeutic targets.
Industrial Applications: It serves as an intermediate in the production of hexamethylene diisocyanate, a key component in the manufacture of polyurethane foams, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,6-hexanediol dicarbamate involves its interaction with various molecular targets. In polymer chemistry, the compound acts as a chain extender, reacting with diisocyanates to form polyurethanes. This reaction enhances the mechanical strength and hydrolytic stability of the resulting polymers .
In biological systems, 1,6-hexanediol disrupts weak hydrophobic interactions between proteins and nucleic acids, leading to the dissolution of biomolecular condensates. This property is exploited to study the dynamics of chromatin organization and other cellular processes .
Comparación Con Compuestos Similares
1,6-Hexanediol dicarbamate can be compared with other similar compounds, such as:
Hexamethylene diisocyanate: While both compounds are used in polyurethane synthesis, hexamethylene diisocyanate is more reactive and toxic, requiring careful handling.
Dimethyl hexane-1,6-dicarbamate: This compound is another derivative of 1,6-hexanediamine, used in non-phosgene synthesis of hexamethylene diisocyanate.
The uniqueness of this compound lies in its dual functionality, combining the properties of both diols and carbamates, making it a versatile compound for various applications.
Propiedades
Número CAS |
40777-33-1 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
6-carbamoyloxyhexyl carbamate |
InChI |
InChI=1S/C8H16N2O4/c9-7(11)13-5-3-1-2-4-6-14-8(10)12/h1-6H2,(H2,9,11)(H2,10,12) |
Clave InChI |
JNWPFPFXZSAHGD-UHFFFAOYSA-N |
SMILES canónico |
C(CCCOC(=O)N)CCOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















